molecular formula C20H14BrN3OS B6137865 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide

2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide

Cat. No. B6137865
M. Wt: 424.3 g/mol
InChI Key: IWWICXBCWYNCSY-UHFFFAOYSA-N
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Description

2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide, also known as BPTQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmacology, and chemistry.

Mechanism of Action

The mechanism of action of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes such as topoisomerase II and histone deacetylase (HDAC). This compound also induces cell cycle arrest and apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis. This compound has also been shown to inhibit the growth of bacteria. In animal studies, this compound has been shown to improve cognitive function and reduce inflammation.

Advantages and Limitations for Lab Experiments

2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under various conditions. However, this compound has some limitations for lab experiments. It is toxic and requires careful handling. This compound also has limited solubility in water.

Future Directions

There are several future directions for the study of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide. In the field of medicine, this compound could be further investigated for its potential as an anti-cancer agent and anti-inflammatory agent. This compound could also be studied for its potential as a drug candidate for the treatment of neurodegenerative diseases. In the field of chemistry, this compound could be investigated for its potential as a building block for the synthesis of other compounds. Further studies could also be conducted to better understand the mechanism of action of this compound.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide involves the reaction of 3-bromoaniline, 4-methyl-2-thiazolamine, and 4-chloroquinoline-2-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature of around 100-120°C. The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)-4-quinolinecarboxamide has been studied for its potential applications in various fields. In the field of medicine, this compound has been investigated for its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been studied for its potential as an anti-inflammatory agent. In the field of pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been studied for its potential as an antibacterial agent. In the field of chemistry, this compound has been investigated for its potential as a building block for the synthesis of other compounds.

properties

IUPAC Name

2-(3-bromophenyl)-N-(4-methyl-1,3-thiazol-2-yl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3OS/c1-12-11-26-20(22-12)24-19(25)16-10-18(13-5-4-6-14(21)9-13)23-17-8-3-2-7-15(16)17/h2-11H,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWICXBCWYNCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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